

Saripidem: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Saripidem is a non-benzodiazepine sedative and anxiolytic agent belonging to the imidazopyridine class of compounds.[1][2][3] Structurally related to well-known drugs such as zolpidem and alpidem, **Saripidem** exhibits a distinct pharmacological profile by acting as a selective agonist at the $\omega 1$ subtype of the γ -aminobutyric acid (GABA) type A receptor.[4][5] This technical guide provides a comprehensive overview of the chemical structure of **Saripidem** and a detailed account of its synthesis pathways, including experimental protocols and quantitative data.

Chemical Structure and Properties

Saripidem is chemically designated as N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methylbutanamide. The molecule consists of a central imidazo[1,2-a]pyridine scaffold, which is substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a methyl(butyryl)aminomethyl group.

Table 1: Chemical and Physical Properties of Saripidem



Property	Value	Reference(s)
IUPAC Name	N-[[2-(4- chlorophenyl)imidazo[1,2- a]pyridin-3-yl]methyl]-N- methylbutanamide	
CAS Number	103844-86-6	
Molecular Formula	C19H20CIN3O	_
Molecular Weight	341.84 g/mol	-
Melting Point	171-172 °C	-
Appearance	Solid	_
Solubility	Soluble in DMSO	_
SMILES	CCCC(=O)N(C)CC1=C(C2=C C=C(CI)C=C2)N=C3C=CC=C N31	
InChI	1S/C19H20CIN3O/c1-3-6- 18(24)22(2)13-16-19(14-8-10- 15(20)11-9-14)21-17-7-4-5-12- 23(16)17/h4-5,7- 12H,3,6,13H2,1-2H3	

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A plausible multi-step synthesis of **Saripidem**.

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (Intermediate 1)

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α -haloketone.

Foundational & Exploratory





Methodology: To a solution of 2-aminopyridine in ethanol, an equimolar amount of 2-bromo1-(4-chlorophenyl)ethan-1-one and sodium bicarbonate is added. The reaction mixture is
heated at 70°C overnight. After completion of the reaction, the solvent is evaporated, and the
residue is purified by column chromatography to yield 2-(4-chlorophenyl)imidazo[1,2a]pyridine.

Step 2: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Intermediate 2)

The formylation of the imidazo[1,2-a]pyridine core at the 3-position is a key step to introduce the side chain.

• Methodology: To a solution of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (2.0 mmol) in N,N-dimethylformamide (DMF) (10 mL), phosphoryl trichloride (2.2 mmol) is added in one portion at room temperature with stirring. The mixture is then heated to 80°C (353 K) and stirred for 5 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by extraction, filtration, and concentration under vacuum. The crude product is purified by silica gel chromatography to afford 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a yellow solid.

Step 3: Synthesis of **Saripidem** from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

A plausible final step involves a reductive amination followed by acylation.

- Methodology (Proposed):
 - Reductive Amination: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is dissolved in a suitable solvent such as methanol, and an excess of methylamine is added. The mixture is stirred for a period to allow for imine formation. Subsequently, a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched, and the product, N-methyl-1-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine, is extracted and purified.
 - Acylation: The purified amine from the previous step is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a base such as triethylamine. Butyryl chloride is then added dropwise at a low temperature (e.g., 0°C). The reaction mixture is stirred until completion (monitored by TLC). The mixture is then washed with aqueous solutions to



remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated. The resulting crude **Saripidem** is purified by column chromatography or recrystallization.

A reported two-step synthesis of **Saripidem** from 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has an overall yield of 55%.

Quantitative Data

Table 2: Summary of a Reported Two-Step Synthesis of Saripidem

Step	Reaction	Reagents and Conditions	Yield	Reference
1	Formylation of 2- (4- chlorophenyl)imi dazo[1,2- a]pyridine	POCl₃, DMF	-	Wang, S. et al. (2020)
2	Conversion to Saripidem	Not specified in abstract	55% (overall for two steps)	Wang, S. et al. (2020)

Note: The detailed experimental protocol and yield for the second step were reported in the supporting information of the cited reference and are not fully available in the main text.

Conclusion

This technical guide has detailed the chemical structure and a plausible synthetic pathway for **Saripidem**. The synthesis of the core imidazo[1,2-a]pyridine scaffold is well-established, and a subsequent two-step process involving formylation and a final conversion can produce **Saripidem** with a good overall yield. Further research into optimizing the final reductive amination and acylation steps could lead to even more efficient synthetic routes for this pharmacologically significant molecule. The provided information serves as a valuable resource for researchers and professionals involved in the discovery and development of novel imidazopyridine-based therapeutics.



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